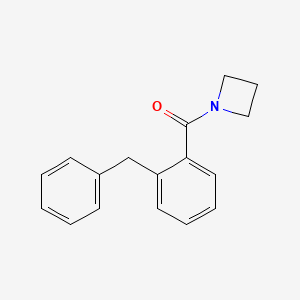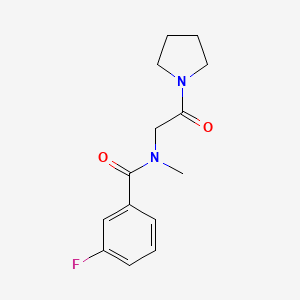
Azetidin-1-yl-(2-benzylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-1-yl-(2-benzylphenyl)methanone, also known as ABP, is a synthetic compound that has been extensively studied for its potential medical applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for research in a number of fields.
Wissenschaftliche Forschungsanwendungen
Azetidin-1-yl-(2-benzylphenyl)methanone has been the subject of extensive research due to its potential medical applications. One area of research has focused on the compound's ability to inhibit the activity of certain enzymes, which could be useful in the treatment of certain diseases. Azetidin-1-yl-(2-benzylphenyl)methanone has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory conditions.
Wirkmechanismus
The mechanism of action of Azetidin-1-yl-(2-benzylphenyl)methanone is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes. Specifically, Azetidin-1-yl-(2-benzylphenyl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are involved in a variety of physiological processes, including inflammation and pain.
Biochemical and Physiological Effects:
Azetidin-1-yl-(2-benzylphenyl)methanone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, Azetidin-1-yl-(2-benzylphenyl)methanone has been shown to have analgesic properties, meaning that it can reduce pain. Azetidin-1-yl-(2-benzylphenyl)methanone has also been shown to have anticonvulsant properties, which makes it a potential candidate for the treatment of seizures.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Azetidin-1-yl-(2-benzylphenyl)methanone is that it is a synthetic compound, which means that it can be easily produced in large quantities. This makes it a useful compound for laboratory experiments. However, one limitation of Azetidin-1-yl-(2-benzylphenyl)methanone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are several future directions for research on Azetidin-1-yl-(2-benzylphenyl)methanone. One area of research could focus on the development of more potent inhibitors of COX-2. Another area of research could focus on the development of new compounds that are structurally similar to Azetidin-1-yl-(2-benzylphenyl)methanone, but with different biochemical and physiological effects. Finally, research could focus on the development of new methods for synthesizing Azetidin-1-yl-(2-benzylphenyl)methanone, which could make it easier to produce in large quantities.
Synthesemethoden
The synthesis of Azetidin-1-yl-(2-benzylphenyl)methanone is a complex process that involves several steps. The initial step involves the reaction of benzylmagnesium chloride with 2-chloroacetophenone to form the intermediate 1-(2-chlorophenyl)-2-phenylethanone. This intermediate is then reacted with azetidine in the presence of a reducing agent to form the final product, Azetidin-1-yl-(2-benzylphenyl)methanone.
Eigenschaften
IUPAC Name |
azetidin-1-yl-(2-benzylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17(18-11-6-12-18)16-10-5-4-9-15(16)13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPDFYUGTKSEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=CC=C2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2-benzylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2R)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473131.png)

![2-(3-cyano-1,2,4-triazol-1-yl)-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7473144.png)
![1-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]pyridin-2-one](/img/structure/B7473151.png)



![N-[(2S)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473192.png)



![1-(4-Fluorophenyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7473211.png)
